(2R)-1-(2,6-dimethylphenoxy)propan-2-amine

Vue d'ensemble

Description

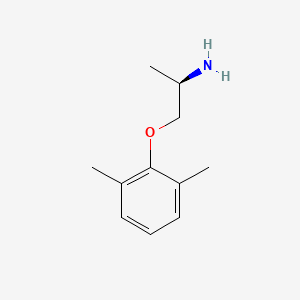

(2R)-1-(2,6-diméthylphénoxy)propan-2-amine est un composé organique appartenant à la classe des éthers phénoliques. Ces composés sont caractérisés par un groupe éther substitué par un cycle benzénique. Le composé a une formule moléculaire de C11H17NO et une masse moléculaire de 179,26 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de (2R)-1-(2,6-diméthylphénoxy)propan-2-amine implique généralement la réaction du 2,6-diméthylphénol avec de l'épichlorhydrine ®, suivie d'une amination. Les conditions réactionnelles comprennent souvent l'utilisation d'une base comme l'hydroxyde de sodium pour faciliter la formation de la liaison éther .

Méthodes de production industrielle

Les méthodes de production industrielle de (2R)-1-(2,6-diméthylphénoxy)propan-2-amine sont similaires à la synthèse en laboratoire, mais sont mises à l'échelle pour accommoder de plus grandes quantités. Cela implique l'optimisation des conditions réactionnelles pour garantir un rendement élevé et une pureté optimale. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la cohérence de la production .

Analyse Des Réactions Chimiques

Types de réactions

(2R)-1-(2,6-diméthylphénoxy)propan-2-amine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools correspondants.

Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe amine est remplacé par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Cétones et aldéhydes.

Réduction : Alcools.

Substitution : Diverses amines substituées.

Applications de recherche scientifique

(2R)-1-(2,6-diméthylphénoxy)propan-2-amine a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme bloc de construction dans la synthèse de molécules plus complexes.

Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, y compris les interactions enzymatiques.

Médecine : Enquêté pour ses effets thérapeutiques potentiels, en particulier dans le traitement de certains troubles neurologiques.

Industrie : Utilisé dans la production de produits pharmaceutiques et d'autres produits chimiques fins.

Mécanisme d'action

Le mécanisme d'action de (2R)-1-(2,6-diméthylphénoxy)propan-2-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut moduler l'activité de ces cibles, conduisant à divers effets physiologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans le métabolisme des neurotransmetteurs, affectant ainsi les voies de signalisation neuronale .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : CHNO

- Molecular Weight : Approximately 179.26 g/mol

- IUPAC Name : (2R)-1-(2,6-dimethylphenoxy)propan-2-amine

- CAS Number : 81771-86-0

The compound features a propan-2-amine structure with a 2,6-dimethylphenoxy group, which contributes to its unique chemical reactivity and biological properties.

Drug Development

This compound is being investigated as a lead compound for developing new therapeutic agents. Preliminary studies suggest it may act as an inhibitor of urokinase-type plasminogen activator (uPA), which is significant in cancer metastasis and thrombolytic therapy .

Enzyme Inhibition Studies

Research has shown that this compound can inhibit enzymes involved in the plasminogen activation pathway. This inhibition could be beneficial in conditions where excessive fibrinolysis occurs, such as in certain cardiovascular diseases .

Case Study: Interaction with Receptors

A study examined the compound’s interaction with serotonin receptors (5-HT receptors), revealing potential agonistic properties that could be harnessed for treating mood disorders .

Synthesis of Specialty Chemicals

In industrial settings, this compound serves as an intermediate in synthesizing specialty chemicals. Its unique structure allows it to be used in various chemical reactions, including nucleophilic substitutions and reductions.

Comparison with Related Compounds

| Compound Name | Structure Type | Key Applications |

|---|---|---|

| (R)-(-)-Mexiletine | Phenol Ether | Antiarrhythmic agent |

| (S)-Propranolol | Beta-blocker | Hypertension and anxiety treatment |

| (R)-Phenylephrine | Phenylethylamine | Decongestant |

| (S)-Timolol | Beta-blocker | Glaucoma treatment |

| This compound | Phenol Ether | Potential uPA inhibitor; drug development |

Future Directions and Research

Further investigations are required to fully characterize the biological effects and therapeutic potentials of this compound. Ongoing studies should focus on:

- Clinical Trials : Exploring safety and efficacy in humans.

- Mechanistic Studies : Elucidating detailed pathways affected by the compound.

- Synthetic Optimization : Improving yield and purity in industrial applications.

Mécanisme D'action

The mechanism of action of (2R)-1-(2,6-dimethylphenoxy)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neural signaling pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

®-(-)-Mexilétine : Un composé similaire avec une structure et un profil pharmacologique apparentés.

®-(-)-Mexilétine, p-hydroxyle : Un dérivé hydroxylé de la mexilétine.

®-(-)-Mexilétine, m-hydroxyle : Un autre dérivé hydroxylé de la mexilétine.

Unicité

(2R)-1-(2,6-diméthylphénoxy)propan-2-amine est unique en raison de sa stéréochimie spécifique et de la présence du groupe diméthylphénoxy. Cette unicité structurelle contribue à ses propriétés pharmacologiques distinctes et à ses applications thérapeutiques potentielles .

Activité Biologique

(2R)-1-(2,6-dimethylphenoxy)propan-2-amine, a chiral organic compound, belongs to the class of amines and is characterized by the presence of a phenoxy group with two methyl substitutions. This compound has garnered interest due to its potential biological activity and interactions with various biomolecules. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a propan-2-amine backbone connected to a dimethylphenoxy group, which influences its biological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. Research indicates that it may function as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Biological Activity

Research on this compound has revealed several key areas of biological activity:

- Interaction with Enzymes : The compound has been shown to interact with cytochrome P450 enzymes, particularly CYP450 2D6 and CYP450 1A2. This interaction suggests potential implications in drug metabolism and pharmacokinetics .

- Pharmacological Properties : Preliminary studies indicate that this compound may possess inhibitory effects on certain biological pathways. For instance, it has been suggested that it may inhibit urokinase-type plasminogen activator (uPA), which plays a role in fibrinolysis and tissue remodeling .

- Absorption and Bioavailability : The compound demonstrates favorable absorption characteristics, indicating potential for effective systemic delivery. It is predicted to be permeable through the blood-brain barrier (BBB) and exhibits good intestinal absorption .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Drug Metabolism : A study focused on the metabolic pathways involving this compound revealed its interaction with CYP450 enzymes, suggesting implications for drug interactions and personalized medicine .

- Inhibition Assays : In vitro assays have indicated that the compound may inhibit specific proteolytic enzymes involved in cancer progression and tissue remodeling .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

(2R)-1-(2,6-dimethylphenoxy)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPIATFUUWWMKC-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)OC[C@@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241709 | |

| Record name | 2-Propanamine, 1-(2,6-dimethylphenoxy)-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94991-73-8 | |

| Record name | (-)-Mexiletine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94991-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mexiletine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094991738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanamine, 1-(2,6-dimethylphenoxy)-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEXILETINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KQ8G4M9DE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.